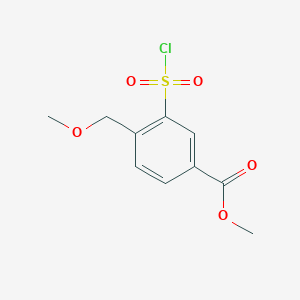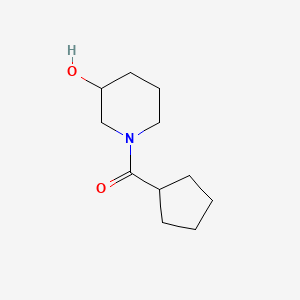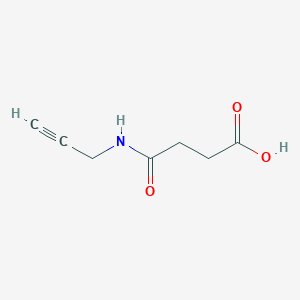
3-(2-Iodophenoxy)propanoic acid
Übersicht
Beschreibung
3-(2-Iodophenoxy)propanoic acid is a chemical compound with the molecular formula C9H9IO3 and a molecular weight of 292.07 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of propanol from propanoic acid has been reported . The process involves two steps: esterification of propanoic acid and methanol to produce methyl propanoate, followed by the reduction of methyl propanoate using sodium and ethylene glycol as the solvent . This process yields propanol .Molecular Structure Analysis
The InChI code for 3-(2-Iodophenoxy)propanoic acid is 1S/C9H9IO3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
3-(2-Iodophenoxy)propanoic acid is a powder at room temperature . The compound’s exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the search results.Wissenschaftliche Forschungsanwendungen
Renewable Building Block for Material Synthesis
3-(4-Hydroxyphenyl)propanoic acid, a compound related to 3-(2-Iodophenoxy)propanoic acid, has been identified as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach is significant in the development of sustainable materials with wide-ranging applications (Trejo-Machin et al., 2017).
Catalytic Applications
Research on the vapor-phase alkylation of phenol with 1-propanol over CeO2–MgO catalysts has relevance to 3-(2-Iodophenoxy)propanoic acid, as it involves the modification of phenol, which is structurally similar. This process demonstrates the potential of such compounds in catalytic applications (Sato et al., 1999).
Anti-Inflammatory Properties
A study on new phenolic compounds, including derivatives structurally related to 3-(2-Iodophenoxy)propanoic acid, found modest anti-inflammatory activities, suggesting potential biomedical applications for similar compounds (Ren et al., 2021).
Electrosynthesis Applications
The electrosynthesis of 3-(methoxyphenyl)propenoic acids, which share structural similarities with 3-(2-Iodophenoxy)propanoic acid, indicates potential applications in the field of electrochemical reactions and material synthesis (Korotaeva et al., 2011).
Metabolite Analysis
A study focusing on the quantification of phenolic acid metabolites, such as 3-hydroxy-3-(3-hydroxyphenyl)propanoic acid, in human biological matrices, suggests potential applications of 3-(2-Iodophenoxy)propanoic acid in biochemical and medical research (Obrenovich et al., 2018).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and keeping the container tightly closed .
Eigenschaften
IUPAC Name |
3-(2-iodophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBIIUZKYRIIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[(Pyrazin-2-yl)amino]benzoic acid](/img/structure/B1438708.png)
![2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline](/img/structure/B1438712.png)


![1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]-](/img/structure/B1438715.png)

